2-Tert-butyloxan-3-one
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Overview
Description
2-Tert-butyloxan-3-one is an organic compound with the molecular formula C9H16O2This compound is characterized by its tert-butyl group attached to an oxanone ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyloxan-3-one typically involves the reaction of tert-butyl alcohol with an appropriate oxanone precursor under controlled conditions. One common method includes the use of triphosgene and anhydrous toluene, followed by the addition of tert-butylamine . The reaction is carried out under an inert atmosphere, often using argon, and involves cooling and subsequent heating steps to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process typically includes steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyloxan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxanones, alcohols, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Tert-butyloxan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Tert-butyloxan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its tert-butyl group provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-1,1,3,3-tetramethylguanidine
- 2,2,6-Trimethylcyclohexen-1-yl iodide
- tert-Butylthiol
Uniqueness
2-Tert-butyloxan-3-one is unique due to its specific oxanone ring structure combined with a tert-butyl group. This combination imparts distinct reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
2-tert-butyloxan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)8-7(10)5-4-6-11-8/h8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLHEXHLYQBKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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